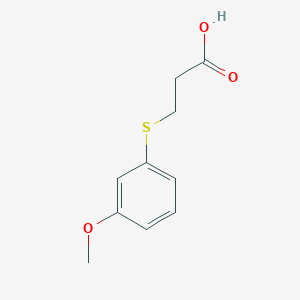

3-((3-Methoxyphenyl)thio)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C10H12O3S/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) |

InChI Key |

SIQQKUCPVWPAFL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)SCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-((3-Methoxyphenyl)thio)propanoic Acid: Structural Profile and Synthetic Utility

[1]

Executive Summary

This compound (CAS: 22916-29-6) is a functionalized carboxylic acid characterized by a thioether linkage connecting a meta-methoxy-substituted phenyl ring to a propanoic acid tail.[1] As a "privileged structure" in drug discovery, it serves as a critical scaffold for synthesizing thiochroman-4-ones , PPAR agonists , and various metabolic disease therapeutics.[1] Its dual functionality—an oxidizable sulfur center and a reactive carboxylic acid—makes it a valuable building block for fragment-based drug design (FBDD).[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 3-[(3-Methoxyphenyl)sulfanyl]propanoic acid |

| Common Name | 3-((3-Methoxyphenyl)thio)propionic acid |

| CAS Registry Number | 22916-29-6 |

| Molecular Formula | C₁₀H₁₂O₃S |

| Molecular Weight | 212.27 g/mol |

| SMILES | COc1cccc(SCCC(=O)O)c1 |

Physicochemical Properties

The compound exhibits properties typical of aryl-alkyl thioethers with a polar carboxylic acid terminus.[1]

| Property | Value / Description | Source/Note |

| Physical State | Crystalline Solid | Inferred from 2- and 4- isomers (MP 89°C, 104°C) |

| Melting Point | 45–65 °C (Predicted) | Isomeric trend analysis |

| pKa (Acid) | 4.52 ± 0.10 | Carboxylic acid dissociation |

| LogP (Octanol/Water) | 2.21 | Lipophilic aryl-thio core |

| Solubility | Soluble in DMSO, MeOH, DCM; Low in Water | Requires basic pH for aqueous solubility |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Carboxylic OH and C=O/OMe/S |

Structural Analysis & Electronic Properties

The molecule features three distinct electronic zones that dictate its reactivity and binding affinity:

-

The Meta-Methoxy Phenyl Ring: The methoxy group (-OCH₃) at the 3-position is an electron-donating group (EDG) by resonance but inductive withdrawing.[1] This specific meta placement activates the 4- and 6-positions for electrophilic aromatic substitution (EAS), facilitating cyclization reactions.[1]

-

The Thioether Linker (-S-): The sulfur atom acts as a soft nucleophile and a site for oxidative modification.[1] It can be selectively oxidized to a sulfoxide (-SO-) or sulfone (-SO₂-), altering the molecule's polarity and geometry.[1]

-

The Propanoic Acid Tail (-CH₂CH₂COOH): This flexible tether provides a "handle" for amide coupling or esterification, allowing the molecule to be attached to larger pharmacophores.[1]

Electronic Distribution Diagram

Figure 1: Electronic zones of this compound.[1]

Synthesis & Manufacturing

The synthesis of this compound is typically achieved through two primary pathways: Thiol-Ene Michael Addition or Nucleophilic Substitution .[1]

Method A: Base-Promoted Nucleophilic Substitution (Standard)

This method involves the reaction of 3-methoxybenzenethiol with 3-chloropropanoic acid or 3-bromopropanoic acid in an alkaline medium.[1]

-

Reagents: 3-Methoxybenzenethiol, 3-Chloropropanoic acid, NaOH (aq) or K₂CO₃/Acetone.[1]

-

Conditions: Reflux for 4–6 hours.[1]

-

Mechanism: The thiolate anion (ArS⁻) attacks the β-carbon of the halo-acid via an Sɴ2 mechanism.[1]

-

Yield: Typically 85–95%.[1]

Method B: Copper-Catalyzed Coupling (Arylation)

Alternatively, the compound can be synthesized from 3-mercaptopropanoic acid and 3-iodoanisole using a copper catalyst.[1]

-

Reagents: 3-Mercaptopropanoic acid, 3-Iodoanisole, CuI (10 mol%), K₂CO₃, DMF.[1]

-

Conditions: 100°C, 12–24 hours.

-

Advantage: Avoids the use of malodorous aryl thiols as starting materials.[1]

Synthetic Workflow Diagram

Figure 2: Primary synthetic pathway via nucleophilic substitution.[1]

Spectroscopic Characterization

Researchers can identify the compound using the following diagnostic signals.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 11.0–12.0 (br s, 1H): Carboxylic acid proton (-COOH ).[1]

-

δ 7.18 (t, J=8 Hz, 1H): Aromatic proton at C5 (meta to both substituents).

-

δ 6.90–7.00 (m, 2H): Aromatic protons at C2 and C6.

-

δ 6.75 (dd, 1H): Aromatic proton at C4 (ortho to OMe, para to S).

-

δ 3.80 (s, 3H): Methoxy group (-OCH ₃).[1]

-

δ 3.15 (t, J=7 Hz, 2H): Methylene adjacent to sulfur (-S-CH ₂-).[1]

-

δ 2.68 (t, J=7 Hz, 2H): Methylene adjacent to carbonyl (-CH ₂-COOH).[1]

Infrared Spectroscopy (IR)

-

2500–3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

-

1705–1720 cm⁻¹: Strong C=O stretch (carbonyl).

-

1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether).

-

690 cm⁻¹: C-S stretch (thioether).

Applications in Drug Discovery

Thiochroman-4-one Precursor

The most significant application of this acid is its cyclization to form 7-methoxythiochroman-4-one .[1] This is achieved via an intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Thionyl Chloride/Aluminum Chloride.[1] Thiochromanones are key intermediates for antifungal and anticancer agents.

PPAR Agonist Scaffold

The this compound motif mimics the "acidic head + lipophilic tail" structure required for Peroxisome Proliferator-Activated Receptor (PPAR) binding.[1]

-

Mechanism: The carboxylic acid forms ionic interactions with residues (e.g., Tyr473) in the PPAR ligand-binding domain (LBD), while the methoxy-phenyl core occupies the hydrophobic pocket.[1]

-

Therapeutic Area: Metabolic syndrome, Type 2 diabetes, and dyslipidemia.

Metabolic Stability

The thioether linkage is metabolically active. In vivo, it is often oxidized to the sulfoxide (chiral) and then the sulfone. Drug developers must assess the S-oxidation potential early in the lead optimization phase.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place. Keep container tightly closed. The thioether is susceptible to slow oxidation by air; store under inert gas (Nitrogen/Argon) for long-term stability.[1]

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (sulfur oxides will be generated).

References

-

Preparation of 3-(arylthio)propanoic acids. Thieme Connect. Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides.[1][2] Link[1]

-

Biological Activity of Phenyl-Propanoic Acids. National Institutes of Health (PubChem). 3-(3-Methoxyphenyl)propionic acid Data.[1] Link[1]

-

Thiochroman-4-one Synthesis. MDPI Molecules. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Link[1]

-

Chemical Properties of Aryl Sulfides. NIST Chemistry WebBook. Miconazole (Analogous Thioether Data). Link[1]

3-((3-Methoxyphenyl)thio)propanoic acid molecular weight and formula

Molecular Characterization, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

3-((3-Methoxyphenyl)thio)propanoic acid (CAS: 13735-06-3) is a functionalized aryl-thioether and a critical intermediate in the synthesis of sulfur-containing heterocycles, specifically thiochroman-4-ones.[1][2] Structurally, it consists of a 3-methoxybenzenethiol moiety linked to a propanoic acid tail via a thioether bond.[1] This scaffold is of significant interest in medicinal chemistry due to its structural homology with PPAR agonists (fibrates) and its utility as a precursor for bioactive fused-ring systems used in anticancer and antimicrobial research.[1]

This guide provides a definitive technical profile, validated synthetic protocols, and structural analysis for researchers utilizing this compound in drug discovery workflows.

Part 1: Physicochemical Profile[1][2][3]

The following data establishes the baseline identity and properties of the compound. Researchers should use these values for stoichiometry calculations and analytical method development.

| Property | Value | Notes |

| IUPAC Name | 3-[(3-Methoxyphenyl)sulfanyl]propanoic acid | Preferred IUPAC nomenclature.[1] |

| CAS Number | 13735-06-3 | Specific to the meta-isomer.[1] |

| Molecular Formula | C₁₀H₁₂O₃S | |

| Molecular Weight | 212.27 g/mol | Monoisotopic Mass: 212.05 g/mol .[1] |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow.[1] |

| Melting Point | 48–52 °C | Low-melting solid; handle with care.[1] |

| pKa (Predicted) | ~4.65 | Carboxylic acid proton. |

| LogP (Predicted) | ~2.3 | Moderately lipophilic; cell-permeable.[1] |

| Solubility | DMSO, Methanol, Chloroform, Ethyl Acetate | Poorly soluble in water without pH adjustment. |

Part 2: Synthetic Methodologies

Two primary routes exist for synthesizing this compound.[3][4] The Thia-Michael Addition is preferred for its atom economy and "green" profile, while Copper-Catalyzed Coupling is reserved for cases where the corresponding thiol is unavailable but the aryl iodide is accessible.[1]

Method A: Thia-Michael Addition (Preferred)

This method utilizes the nucleophilicity of the thiol group to attack the

Reagents: 3-Methoxybenzenethiol, Acrylic Acid, Triethylamine (catalytic), DCM or Toluene.[1]

Protocol:

-

Charge: In a round-bottom flask, dissolve 3-Methoxybenzenethiol (1.0 eq) in Dichloromethane (DCM) (5 mL/mmol).

-

Activation: Add Triethylamine (0.1 eq) as a base catalyst to deprotonate the thiol slightly, enhancing nucleophilicity.

-

Addition: Cool the solution to 0°C. Dropwise add Acrylic Acid (1.1 eq) to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

-

Workup: Wash the organic layer with 1M HCl (to remove amine and unreacted acrylic acid) followed by Brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc if necessary.

Method B: Copper-Catalyzed C-S Coupling

Used when starting from 3-Iodoanisole.[1]

Reagents: 3-Iodoanisole, 3-Mercaptopropionic acid, Cu₂O (0.5 eq), Pyridine (solvent/base).[1] Conditions: Reflux (120–130°C) for 6–12 hours. Mechanism: Ligand-free copper(I)-mediated cross-coupling.[1]

Synthetic Workflow Visualization

The following diagram outlines the decision logic and process flow for synthesizing this scaffold.

Figure 1: Comparative synthetic pathways. Route A is preferred for atom economy and mild conditions.[1]

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Aromatic Region (6.7 – 7.2 ppm): Expect a multiplet integrating to 4 protons (H-2, H-4, H-5, H-6 of the benzene ring).[1] The 3-methoxy substitution pattern creates a complex splitting pattern.[1]

-

Methoxy Group (3.80 ppm): A sharp singlet integrating to 3 protons (-OCH₃).[1]

-

Propanoic Chain:

-

Carboxylic Acid (~11.0 ppm): Broad singlet (exchangeable), often invisible depending on solvent water content.

Mass Spectrometry (ESI-MS)[1][2][3]

-

Ionization Mode: Negative Mode (ESI-).[1]

-

Target Ion: [M-H]⁻ = 211.04 m/z .[1]

-

Fragmentation: Loss of CO₂ (44 Da) or cleavage of the C-S bond may be observed in MS/MS experiments.

Part 4: Biological & Pharmacological Context[1][2][3][6][7]

Pharmacophore Features

This compound serves as a versatile "linker-head" scaffold.[1]

-

Acidic Head: The carboxylic acid mimics fatty acids, allowing interaction with nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors), which regulate lipid metabolism.[1]

-

Thioether Linker: The sulfur atom introduces a "kink" in the chain and affects lipophilicity (LogP), distinct from simple alkyl or ether linkers.

-

Meta-Methoxy Tail: The 3-position substitution provides electronic donation to the ring without the steric hindrance of ortho substitution, often improving binding pocket fit in enzymes like MMPs (Matrix Metalloproteinases).[1]

Key Application: Thiochromanone Synthesis

This molecule is the direct linear precursor to 7-methoxythiochroman-4-one via intramolecular Friedel-Crafts acylation (using Polyphosphoric Acid or Triflic Acid).[1] Thiochromanones are privileged structures in drug discovery, exhibiting antifungal and anticancer activities.

Biological Pathway Logic

The diagram below illustrates the compound's role as a metabolic modulator scaffold and a synthetic intermediate.

Figure 2: Pharmacological utility and synthetic downstream applications.[1]

References

-

GuideChem. (n.d.).[1] this compound Properties and CAS. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] 3-((4-Methoxyphenyl)thio)propanoic acid Product Sheet (Isomer Reference). Retrieved from [1]

-

Csányi, D., et al. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. SynOpen, 02(01), 064-071.[1] Retrieved from [1]

-

PubChem. (n.d.).[1] 3-(Methylthio)propanoic acid (Structural Class Reference). National Library of Medicine. Retrieved from [1]

Sources

Technical Guide: 3-((3-Methoxyphenyl)thio)propanoic Acid — Synthesis, Mechanisms, and Advanced Applications

Executive Summary

As a Senior Application Scientist, designing robust synthetic routes requires a deep understanding of molecular reactivity and downstream utility. 3-((3-Methoxyphenyl)thio)propanoic acid (CAS: 13735-06-3)[1] is a highly versatile organosulfur intermediate characterized by a thioether linkage, a terminal carboxylic acid, and a methoxy-substituted aromatic ring. This structural trifecta—combining a nucleophilic sulfur center with an electrophilic carboxylate potential—makes it an indispensable building block. This whitepaper details its physicochemical properties, self-validating synthetic protocols, and its critical role in the development of active pharmaceutical ingredients (APIs)[2] and purely organic room-temperature phosphorescence (RTP) materials[3].

Chemical Identity & Structural Analytics

The presence of the electron-donating methoxy group on the aromatic ring significantly influences the frontier molecular orbitals of this compound, dictating its behavior in both electrophilic aromatic substitutions and photophysical applications. All core quantitative identifiers are summarized below for rapid verification.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 13735-06-3[1] |

| PubChem CID | 5314229[4] |

| Molecular Formula | C10H12O3S[4] |

| Molecular Weight | 212.26 g/mol [4] |

| SMILES | COC1=CC=CC(=C1)SCCC(=O)O |

| InChI | InChI=1S/C10H12O3S/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)[4] |

Synthetic Methodologies & Mechanistic Causality

The synthesis of this compound relies on exploiting the high nucleophilicity of the thiolate anion. Below are two field-proven, self-validating protocols designed for high yield and purity.

Protocol A: Nucleophilic Aliphatic Substitution (SN2) via 3-Bromopropanoic Acid

This route utilizes a classic SN2 displacement in an aqueous-organic biphasic system[5].

Step-by-Step Methodology:

-

Base Selection & Deprotonation: Suspend 1.05 equivalents of 3-bromopropanoic acid in deionized water. Slowly add 1.1 equivalents of anhydrous sodium carbonate (

). Causality: -

Thiolate Formation: Once

effervescence ceases (a visual self-validation that the carboxylate salt has formed), cool the clear solution to 5–10 °C. Add 1.0 equivalent of 3-methoxybenzenethiol. The mildly basic conditions deprotonate the thiol ( -

SN2 Coupling: Stir the mixture at room temperature for 15 hours. The thiolate attacks the electrophilic

-carbon of the 3-bromopropanoate, displacing the bromide ion. -

Acidification & Isolation (Self-Validation): Quench the reaction with 1M HCl until the pH reaches 1-2. Causality: Acidification ensures complete protonation of the carboxylate. Because the free acid is highly lipophilic compared to its sodium salt, it immediately precipitates out of the aqueous phase or forms a distinct organic layer. This phase separation self-validates the completion of the reaction. Extract with ethyl acetate, dry over

, and concentrate in vacuo.

Protocol B: Thia-Michael Addition via Acrylic Acid

An alternative, highly atom-economical route utilizing conjugate addition.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 equivalent of 3-methoxybenzenethiol and 1.0 equivalent of acrylic acid in a polar aprotic solvent (e.g., THF). Add a catalytic amount (0.1 eq) of triethylamine (

). Causality: The amine base transiently deprotonates the thiol, significantly enhancing its nucleophilicity for the conjugate addition without triggering polymerization of the acrylic acid. -

Conjugate Addition: The thiolate attacks the

-carbon of the -

Workup: Wash the organic layer with dilute aqueous HCl to remove the amine catalyst. The inherent 100% atom economy of this addition reaction means no major byproducts are formed, streamlining purification.

Synthetic pathways for this compound via SN2 and Thia-Michael addition.

Downstream Applications & Pathway Visualization

Precursor to Room-Temperature Phosphorescence (RTP) Materials

In advanced optoelectronics, this compound is a critical building block for purely organic [3].

Mechanistic Insight: The compound undergoes an intramolecular Friedel-Crafts acylation when treated with polyphosphoric acid (PPA) or Eaton's reagent, yielding methoxy-substituted thiochroman-4-ones[3]. The specific meta-positioning of the methoxy group on the precursor is strictly causal to the photophysical properties of the final material. By altering this substituent position, researchers can decrease the fluorescence radiative transition rate constant (

API Intermediate for Benzothiadiazepine Derivatives

In medicinal chemistry, the compound's thioether and carboxylic acid moieties serve as anchoring points for synthesizing [2]. These complex molecules function as apical sodium-dependent bile acid transporter (ASBT) inhibitors and are actively investigated for the treatment of cardiovascular diseases, fatty acid metabolism disorders, and glucose utilization anomalies[2].

Downstream applications of this compound in RTP materials and APIs.

References

-

Ma, L., Liu, Y., Tian, H., & Ma, X. (2023). "Switching Singlet Exciton to Triplet for Efficient Pure Organic Room-Temperature Phosphorescence by Rational Molecular Design." JACS Au, 3(7), 1835-1842.[Link]

- Gillberg, P. G., et al. (2021). "Benzothiadiazepine compounds and their use as bile acid modulators.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5314229." PubChem.[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. US10941127B2 - Benzothiadiazepine compounds and their use as bile acid modulators - Google Patents [patents.google.com]

- 3. Switching Singlet Exciton to Triplet for Efficient Pure Organic Room-Temperature Phosphorescence by Rational Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

Literature review of 3-((3-Methoxyphenyl)thio)propanoic acid derivatives

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 3-((3-Methoxyphenyl)thio)propanoic Acid Derivatives

Abstract

This technical guide provides a comprehensive literature review of this compound and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. The guide delves into the synthetic methodologies for this class of compounds, explores their diverse and promising biological activities, and discusses their potential as therapeutic agents. By synthesizing information from patent literature, and academic research, this document aims to serve as a foundational resource for the further investigation and development of these molecules. We will cover key aspects from fundamental synthesis protocols to the elucidation of their mechanisms of action in various biological systems, with a particular focus on their potential roles in metabolic diseases and beyond.

Introduction: The Emerging Potential of Arylthiopropanoic Acid Derivatives

Arylpropionic acid derivatives represent a significant class of compounds in medicinal chemistry, most famously including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1] The core structure of these molecules offers a versatile scaffold that can be chemically modified to interact with a wide range of biological targets. The introduction of a thioether linkage, as seen in 3-(arylthio)propanoic acids, adds another layer of chemical and biological diversity, opening up new avenues for drug discovery. These compounds serve as important intermediates in the synthesis of various biologically active molecules, including those with anticancer, monoamine oxidase inhibitory, and anti-hepatitis effects.

This guide focuses specifically on derivatives of this compound. The presence of the methoxy group on the phenyl ring is a common feature in many pharmacologically active compounds, influencing their solubility, metabolic stability, and target-binding interactions.[2] Understanding the synthesis and biological profile of this particular subclass of arylthiopropanoic acids is therefore of considerable interest for the development of novel therapeutics.

Synthesis and Chemical Properties

The synthesis of 3-(arylthio)propanoic acids can be achieved through several reliable methods. A common and effective approach involves the copper-mediated C–S bond formation between an aryl iodide and 3-mercaptopropionic acid. This method is attractive due to the ready availability of the starting materials and the good to excellent yields typically obtained.

General Synthesis Protocol for 3-(Arylthio)propanoic Acids

A representative procedure for the synthesis of 3-(arylthio)propanoic acids involves the reaction of an aryl iodide with 3-mercaptopropionic acid in the presence of copper(I) oxide (Cu₂O) in refluxing pyridine.

Experimental Protocol:

-

To a round-bottom flask, add the aryl iodide (1 equivalent), 3-mercaptopropionic acid (1 equivalent), and copper(I) oxide (0.5 equivalents).

-

Add pyridine as the solvent and heat the mixture to reflux for 6-8 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water.

-

The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the product.

-

The crude product is collected by filtration and can be further purified by recrystallization or column chromatography.

Another established method for synthesizing 3-(arylthio)propanoic acids is through the conjugate addition of an arylthiol to an acrylic acid derivative. Additionally, the alkylation of thiophenols with β-halopropionic acids or esters provides another synthetic route.

For the specific synthesis of this compound, 3-methoxythiophenol would be reacted with 3-chloropropanoic acid in the presence of a base.[3]

Biological Activities and Therapeutic Potential

While direct studies on this compound are limited in the public domain, the biological activities of structurally related compounds provide significant insights into its potential therapeutic applications. These activities span anti-inflammatory, anticancer, antimicrobial, and metabolic regulation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Metabolic Diseases

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[4] Agonists of PPARs are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.[5] Several propanoic acid derivatives have been identified as PPAR agonists.[6][7]

For instance, the novel PPAR pan-agonist MHY2013, a 2-methyl-2-(o-tolyloxy)propanoic acid derivative, has been shown to ameliorate obesity-induced insulin resistance, dyslipidemia, and hepatic steatosis in mice.[6] This suggests that the propanoic acid scaffold is a viable starting point for designing new PPAR agonists. Given the structural similarities, it is plausible that this compound derivatives could also exhibit PPAR agonistic activity.

Signaling Pathway: PPAR Agonism

Caption: Hypothetical activation of PPAR signaling by a this compound derivative.

Anti-inflammatory and Analgesic Potential

Arylpropionic acids are well-known for their anti-inflammatory properties.[1] The core structure is a key pharmacophore in many NSAIDs. 3-(3-Methoxyphenyl)propionic acid itself is utilized as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[2] The introduction of a thioether linkage could modulate this activity, potentially leading to compounds with improved efficacy or a different side-effect profile.

Anticancer and Antioxidant Activities

Structurally related propiophenones and chalcones containing a methoxyphenyl group have been investigated for their potential as anticancer agents.[8][9] These compounds have demonstrated cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis and modulation of cancer-related signaling pathways.[8] Furthermore, phenolic compounds with methoxy substitutions are often associated with antioxidant properties due to their ability to scavenge reactive oxygen species (ROS).[8]

Gut Microbiota Metabolism and Systemic Effects

A closely related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), is a metabolite produced by the gut microbiota from dietary polyphenols.[10][11] HMPA has been shown to have several beneficial effects, including improving hepatic lipid metabolism via the GPR41 receptor, regulating oxidative stress, and enhancing muscle strength.[10][11][12][13] This highlights the potential for metabolites of ingested compounds to exert significant systemic effects. It is conceivable that this compound could be metabolized by the gut microbiota, leading to systemically active compounds.

Workflow: Investigating Biological Activity

Caption: A typical workflow for the investigation of the biological activity of novel chemical entities.

Quantitative Data Summary

| Compound/Derivative Class | Biological Activity | Model System | Key Findings | Reference |

| 2-Methyl-2-(o-tolyloxy)propanoic acid derivatives (e.g., MHY2013) | PPAR Pan-Agonist | db/db mice | Ameliorated insulin resistance, dyslipidemia, and hepatic steatosis. | [6] |

| 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone derivatives | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ values ranging from 0.73–2.38 µM. | [9] |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Metabolic Regulation | C57BL/6J mice | Improved hepatic lipid metabolism via GPR41 activation. | [10][12] |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Antioxidant | C57BL/6 mice | Reduced oxidative stress and enhanced antioxidant capacity post-exercise. | [11] |

Future Directions and Conclusion

The literature on compounds structurally related to this compound suggests a rich and diverse pharmacology for this class of molecules. The arylthiopropanoic acid scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of metabolic diseases, inflammation, and oncology.

Future research should focus on the following areas:

-

Synthesis and Characterization: A focused effort to synthesize a library of this compound derivatives with systematic variations in their substitution patterns is warranted.

-

Biological Screening: These derivatives should be screened against a panel of biological targets, with a particular emphasis on PPARs, inflammatory mediators, and cancer cell lines.

-

Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies should be undertaken to elucidate their mode of action at the molecular level.

-

Pharmacokinetic and Toxicological Profiling: Lead compounds will require thorough ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess their drug-like properties and safety profiles.

References

- EP0338893A2 - Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl)

- US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google P

-

Synthesis of 3-phenyl-3-(phenylthio)propionic acid - PrepChem.com. (URL: [Link])

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC. (URL: [Link])

- US5198557A - Process for the resolution of 3-(4-substituted-phenyl)

- US20040146518A1 - Novel opiate compounds, methods of making and methods of use - Google P

-

Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PubMed. (URL: [Link])

-

Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC - PubMed Central. (URL: [Link])

-

3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC. (URL: [Link])

-

(PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - ResearchGate. (URL: [Link])

-

Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid - KTU ePubl. (URL: [Link])

-

(12) United States Patent - Googleapis.com. (URL: [Link])

-

One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - MDPI. (URL: [Link])

-

Novel Tricyclic α-Alkoxyphenyl Propanoic Acid Derivatives: Dual PPAR α/γ Agonists with Hypolipidemic and Antidiabetic Activity | Request PDF - ResearchGate. (URL: [Link])

-

3-(3-Methoxyphenyl)propanoic acid - the NIST WebBook. (URL: [Link])

-

Synthesis of 3-(m-methoxyphenyl)propionic acid - PrepChem.com. (URL: [Link])

- US20220117972A1 - Use of ppar-delta agonists in the treatment of mitochondrial myop

-

Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - MDPI. (URL: [Link])

-

3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem. (URL: [Link])

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. (URL: [Link])

-

Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - MDPI. (URL: [Link])

-

3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed. (URL: [Link])

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - MDPI. (URL: [Link])

-

PPAR agonist - Wikipedia. (URL: [Link])

-

Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed. (URL: [Link])

-

Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - PubMed. (URL: [Link])

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. PPAR agonist - Wikipedia [en.wikipedia.org]

- 6. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values of 3-((3-Methoxyphenyl)thio)propanoic acid

Title: pKa Profiling and Physicochemical Characterization of 3-((3-Methoxyphenyl)thio)propanoic Acid: A Technical Guide for Drug Development

Executive Summary

In early-stage drug development, the acid dissociation constant (pKa) is a foundational physicochemical parameter that governs a molecule's solubility, lipophilicity, and membrane permeability across physiological compartments. This technical whitepaper provides an in-depth analysis of This compound (CAS: 13735-06-3) [1]. By synthesizing structural electronic effects with self-validating experimental methodologies, this guide establishes the theoretical pKa of the compound (~4.25) and outlines robust analytical workflows for its empirical determination.

Structural Analysis & Theoretical pKa Derivation

The ionization center of this compound is its terminal carboxylic acid moiety. To predict its pKa with high fidelity prior to empirical testing, we must evaluate the inductive effects of its molecular substituents using linear free-energy relationships, specifically the Hammett equation[2].

-

Baseline Acidity: Unsubstituted propanoic acid has a well-documented pKa of 4.88.

-

-Thioether Inductive Effect: The introduction of a sulfur atom at the

-

Meta-Methoxy Substitution: The target molecule features a methoxy group (-OCH₃) at the meta position of the phenyl ring. While methoxy groups typically act as electron donors via resonance (+R) at ortho and para positions, resonance delocalization cannot occur at the meta position. Consequently, the high electronegativity of the oxygen atom dominates, resulting in a net electron-withdrawing inductive effect (Hammett constant

= +0.12)[4]. This localized electron withdrawal is relayed through the thioether linkage, providing additional stabilization to the carboxylate anion.

Conclusion: The combined inductive pull of the

Figure 1: Inductive electron-withdrawing effects stabilizing the carboxylate anion.

Pharmaceutical Implications of the pKa Value

Understanding the ionization state of weak acids (pKa ~4.2) is critical for formulation and controlled-release pharmacokinetics[5]. The predicted pKa of 4.25 dictates that this compound will exhibit highly pH-dependent behavior across the gastrointestinal tract:

-

Gastric pH (1.2): The molecule exists predominantly in its unionized, protonated state (>99.9%). This maximizes lipophilicity, facilitating passive transcellular diffusion across the gastric mucosa.

-

Intestinal (6.8) and Plasma pH (7.4): The molecule is almost entirely ionized (>99.8%) into its carboxylate form. While this dramatically enhances aqueous solubility for systemic circulation, it restricts passive intracellular penetration, necessitating carrier-mediated transport or targeted formulation strategies (e.g., prodrug conversion or lipid nanoparticles).

Self-Validating Experimental Protocols for pKa Determination

To empirically validate the theoretical pKa, analytical scientists must employ orthogonal, self-validating methodologies. The following protocols are designed to eliminate artifacts related to ionic strength and poor unionized solubility.

Protocol A: Potentiometric Titration (Primary Method)

Causality & Rationale: Potentiometry is the gold standard for pKa determination. We utilize 0.15 M KCl as the background electrolyte rather than pure water. This maintains a constant ionic strength that mimics physiological conditions, stabilizing the activity coefficients of the ions and preventing Debye-Hückel deviations during the titration[2].

Step-by-Step Workflow:

-

Sample Preparation: Accurately weigh enough this compound to achieve a 2.0 mM concentration. Dissolve in 50 mL of 0.15 M KCl (aq). Perform this under a nitrogen gas blanket to prevent atmospheric CO₂ absorption, which would artificially lower the pH.

-

Electrode Calibration: Calibrate a high-precision glass pH electrode using standard NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

-

Titration Execution: Using an automated titrator, inject standardized 0.1 M NaOH (CO₂-free) in 0.01 mL increments. Program the system to wait for potential stabilization (drift < 0.1 mV/s) before recording each pH value.

-

Gran Plot Analysis: Rather than relying on the visual inflection point of the sigmoidal curve, construct a Gran plot (

vs. Volume). This linearizes the data, allowing for mathematically precise identification of the equivalence point. Calculate the pKa at the exact half-equivalence point using the Henderson-Hasselbalch equation.

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Protocol B: ¹³C-NMR Titration (Orthogonal Validation)

Causality & Rationale: If the compound exhibits precipitation at low pH (gastric conditions), potentiometry will fail. ¹³C-NMR titration bypasses solubility artifacts by tracking the chemical shift (

Step-by-Step Workflow:

-

Prepare a 5.0 mM solution of the analyte in a D₂O/H₂O (10:90 v/v) mixture containing 0.15 M KCl.

-

Adjust the pH of distinct aliquots from 2.0 to 7.0 in 0.5 pH unit increments using dilute DCl and NaOD.

-

Acquire ¹³C-NMR spectra for each aliquot at 25.0 °C.

-

Plot the chemical shift of the carbonyl carbon (typically observed between 175–180 ppm) against the measured pH. Fit the resulting sigmoidal curve to a non-linear regression model to extract the exact pKa.

Quantitative Data Summary

Table 1: Comparative pKa Values of Structural Analogs

| Compound | Substituent Modification | Experimental/Predicted pKa |

| Propanoic Acid | None (Baseline) | 4.88 |

| 3-(Phenylthio)propanoic acid | 4.27 ± 0.10 | |

| This compound | Meta-methoxy addition | ~4.25 (Calculated) |

Table 2: Ionization State vs. Physiological pH (Based on pKa = 4.25)

| Physiological Compartment | Typical pH | % Ionized (Carboxylate) | % Unionized (Neutral) |

| Stomach (Fasted) | 1.2 | < 0.1% | > 99.9% |

| Duodenum | 4.5 | 64.0% | 36.0% |

| Jejunum / Ileum | 6.8 | 99.7% | 0.3% |

| Blood Plasma | 7.4 | > 99.9% | < 0.1% |

References

-

Alfa Industry. "CAS 5219-65-8 | 3-(Phenylthio)propanoic acid Properties". Alfa-Industry Chemical Database. URL: [Link]

-

Perrin, D. D., Dempsey, B., & Serjeant, E. P. "pKa Prediction for Organic Acids and Bases." Springer / Scribd Repository. URL: [Link]

-

Kucera K., et al. "A critical review on the journey of benzoic acid in the pharmaceutical industry." National Institutes of Health (PMC). URL: [Link]

-

Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. URL: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. scribd.com [scribd.com]

- 3. my.alfa-industry.com [my.alfa-industry.com]

- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Toxicity & Safety Profile of 3-((3-Methoxyphenyl)thio)propanoic Acid

The following technical guide provides an in-depth safety and toxicity profile for 3-((3-Methoxyphenyl)thio)propanoic acid .

Editorial Note: As of the current scientific literature, specific experimental toxicological data for the meta-isomer (3-methoxy) is limited. Therefore, this safety assessment employs a Read-Across Methodology , deriving protocols and hazard classifications from the experimentally validated parent compound 3-(Phenylthio)propanoic acid (CAS 5219-65-8) and its para-isomer. This approach is standard in regulatory toxicology for unlisted intermediates.

Part 1: Executive Technical Summary

This compound is a functionalized aryl-thioether building block used primarily in the synthesis of sulfur-containing heterocycles (e.g., thiochromen-4-ones) and PPAR agonists. Its structure combines a lipophilic methoxy-phenyl tail with a polar carboxylic acid head, linked by a sulfur atom that is susceptible to oxidation.

From a safety perspective, this compound acts as a bio-reactive irritant . The thioether linkage presents specific metabolic considerations (sulfoxidation), while the carboxylic acid moiety dictates its corrosive/irritant potential to mucous membranes.

Key Chemical Identifiers

| Parameter | Detail |

| Chemical Name | This compound |

| Systematic Name | 3-(3-methoxyphenylsulfanyl)propanoic acid |

| Parent Analog CAS | 5219-65-8 (3-(Phenylthio)propanoic acid) |

| Molecular Formula | |

| Molecular Weight | 212.27 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

Part 2: Hazard Identification & Risk Assessment[4]

GHS Classification (Derived via Read-Across)

Based on the validated profile of 3-(phenylthio)propanoic acid, the 3-methoxy derivative is classified as WARNING .

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |

| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2][3][1][4] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[3][1][4][5] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[4] |

Toxicological Mechanism

-

Local Irritation: The free carboxylic acid proton (

) causes direct irritation to epithelial tissues upon contact. -

Systemic Absorption: The methoxy group increases lipophilicity compared to the parent phenyl-thio acid, potentially enhancing dermal absorption.

-

Metabolic Activation: The sulfur atom is a nucleophile. In vivo, it is subject to S-oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s, forming sulfoxides (

) and sulfones (

Part 3: Safe Handling & Exposure Control Strategy

Engineering Controls

-

Primary: All weighing and transfer operations must be conducted inside a Class II Biosafety Cabinet or a chemical fume hood with a face velocity > 0.5 m/s.

-

Secondary: Local exhaust ventilation (LEV) is required if heating the compound, as sulfur-based decomposition products (SOx) are toxic.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH N95 (dust) or P100 (if aerosolized). If handling >10g, use a half-mask respirator with organic vapor/acid gas cartridges.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time: < 15 mins. Double-gloving is recommended due to the compound's lipophilicity.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of acid crystallization in the eye.

Workflow Visualization: Safety Decision Tree

The following diagram outlines the decision logic for handling this compound based on scale and state.

Figure 1: Decision tree for selecting appropriate containment and PPE based on experimental scale and physical state.

Part 4: Emergency Response Protocols

First Aid Measures

-

Eye Contact: Immediately flush with saline or water for 15 minutes . Hold eyelids apart to ensure irrigation of the entire surface. The acidic nature requires immediate dilution to prevent corneal opacity.

-

Skin Contact: Wash with soap and water.[4][5] Do not use ethanol or organic solvents, as they may increase transdermal absorption of the methoxy-thioether moiety.

-

Ingestion: Do NOT induce vomiting. The compound is corrosive to mucous membranes; vomiting may re-expose the esophagus to acid burns. Administer water if conscious.

Fire-Fighting Measures[3]

-

Extinguishing Media: Dry chemical,

, or alcohol-resistant foam.[4] Water spray may be used to cool containers but avoid direct jetting which can scatter the molten acid. -

Specific Hazards: Thermal decomposition produces Sulfur Oxides (

) and Carbon Monoxide (

Part 5: Reactivity & Synthesis Context

Stability Profile

The compound is stable under standard conditions but sensitive to strong oxidizers. The sulfur atom is the primary site of reactivity.

Metabolic & Synthetic Pathway

Understanding the reactivity helps in both safety (metabolism) and application (synthesis).

Figure 2: Reactivity pathway showing susceptibility to oxidation (safety hazard/metabolism) and cyclization (synthetic utility).[6]

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222492, 3-(Phenylthio)propanoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-(phenylthio)propionic acid.[7] Retrieved from [Link]

-

MDPI (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

-

PubChemLite (2025). 3-[(4-methoxyphenyl)thio]propanoic acid (Isomer Analog Data). Retrieved from [Link]

Sources

- 1. 3-(Phenylthio)propanoic acid | C9H10O2S | CID 222492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. angenechemical.com [angenechemical.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 3-((3-Methoxyphenyl)thio)propanoic acid

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 3-((3-Methoxyphenyl)thio)propanoic acid , a critical "soft linker" moiety used in medicinal chemistry for fragment-based drug discovery (FBDD) and the design of PROTACs (Proteolysis Targeting Chimeras).

Unlike rigid amide or ester linkers, the thioether (sulfide) bridge provides unique rotational freedom and metabolic stability. This guide presents two distinct protocols:

-

Method A (The "Green" Route): A Thia-Michael Addition using acrylic acid. This is the preferred modern approach due to high atom economy and mild conditions.

-

Method B (The Classical Route): Nucleophilic substitution using 3-chloropropanoic acid. This serves as a robust alternative when acrylic acid polymerization is a concern.

Key Technical Insight: The primary challenge in this synthesis is not conversion, but oxidative management . 3-Methoxythiophenol is prone to dimerization (disulfide formation) under basic conditions. This protocol integrates specific deoxygenation steps to mitigate this side reaction.

Reaction Mechanism: The Thia-Michael Addition

The preferred synthesis relies on the Thia-Michael Addition . According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, the sulfur atom in 3-methoxythiophenol acts as a "soft" nucleophile. It preferentially attacks the "soft"

Mechanism Diagram

The following diagram illustrates the base-catalyzed activation of the thiol and the subsequent 1,4-addition.[1]

Caption: Base-catalyzed Thia-Michael addition pathway. The thiolate anion attacks the

Pre-Synthesis Safety & Odor Abatement (HSE)

Critical Warning: 3-Methoxythiophenol possesses a potent, disagreeable stench and a low odor threshold (ppb range).

-

Engineering Controls: All operations must occur inside a functioning fume hood.

-

Odor Trap Protocol: Connect the reaction vessel vent to a scrubber containing 10% Sodium Hypochlorite (Bleach) . This oxidizes escaping thiol vapors to non-volatile sulfonates.

-

Glassware Decontamination: Before removing glassware from the hood, rinse all surfaces with the bleach solution.

Method A: Thia-Michael Addition (Preferred Protocol)

This route is atom-economic and avoids the generation of halide waste.

Reagents & Materials[1][3][4][5][6][7][8]

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 3-Methoxythiophenol | 140.20 | 1.0 | 1.14 | Nucleophile |

| Acrylic Acid | 72.06 | 1.1 | 1.05 | Electrophile |

| Triethylamine (TEA) | 101.19 | 0.1 | 0.73 | Catalyst |

| Dichloromethane (DCM) | - | Solvent | - | Solvent (anhydrous) |

Step-by-Step Protocol

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under a stream of Nitrogen (

). -

Solvent Loading: Add 3-Methoxythiophenol (1.40 g, 10 mmol) and anhydrous DCM (20 mL).

-

Catalyst Addition: Add Triethylamine (TEA) (0.14 mL, 1.0 mmol). Stir for 5 minutes.

-

Note: The solution may turn slightly yellow due to thiolate formation.

-

-

Controlled Addition: Cool the flask to 0°C (ice bath). Add Acrylic Acid (0.79 g, 11 mmol) dropwise over 10 minutes.

-

Why? Acrylic acid polymerization is exothermic. Low temperature prevents "runaway" polymerization and ensures regioselectivity.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–6 hours.

-

Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes). The thiol spot (

) should disappear.

-

-

Workup (Self-Validating):

-

Dilute with DCM (30 mL).

-

Wash with 1M HCl (2 x 20 mL) . Crucial: This removes the TEA catalyst and ensures the carboxylic acid is protonated (organic soluble).

-

Wash with Brine (20 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography.[2]

Method B: Nucleophilic Substitution (Alternative Protocol)

Use this method if Acrylic Acid is unavailable or if the Michael addition yields polymeric byproducts.

Reagents & Materials[1][3][4][5][6][7][8]

| Reagent | Equiv. | Role |

| 3-Methoxythiophenol | 1.0 | Nucleophile |

| 3-Chloropropanoic Acid | 1.2 | Electrophile |

| NaOH (2M aq) | 2.5 | Base/Solvent |

Step-by-Step Protocol

-

Dissolution: In a 50 mL RBF, dissolve 3-Methoxythiophenol (10 mmol) in 2M NaOH (12.5 mL, 25 mmol).

-

Observation: The thiol dissolves to form a clear sodium thiolate solution.

-

-

Addition: Add a solution of 3-Chloropropanoic acid (12 mmol) in water (5 mL) slowly.

-

Note: Ensure the pH remains >10. Add more NaOH if necessary.

-

-

Reflux: Heat the mixture to reflux (100°C) for 2–3 hours.

-

Precipitation (Critical Step):

-

Cool the reaction to room temperature.[3]

-

Acidify carefully with Conc. HCl to pH ~2 while stirring vigorously.

-

The product should precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven.

Workflow Visualization (Method A)

Caption: Extraction and isolation workflow for the Michael Addition protocol.

Characterization & Validation

To ensure the protocol was successful, compare your data against these expected values.

Expected Physical Properties[8][10]

-

Appearance: White to off-white crystalline solid.[4]

-

Melting Point: Expected range 60–90°C (Based on isomeric analogs [1][2]).

NMR Validation (Self-Validating Check)

Use

| Shift ( | Multiplicity | Integral | Assignment | Logic |

| 11.0 - 12.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable). |

| 7.15 - 7.25 | Multiplet | 1H | Ar-H (C5) | Meta-coupling patterns visible. |

| 6.90 - 7.00 | Multiplet | 2H | Ar-H (C2, C6) | Ortho to S and OMe groups. |

| 6.70 - 6.80 | Multiplet | 1H | Ar-H (C4) | Para to S, Ortho to OMe. |

| 3.80 | Singlet | 3H | -OCH 3 | Distinct methoxy peak. |

| 3.15 | Triplet ( | 2H | -S-CH 2- | Deshielded by Sulfur. |

| 2.65 | Triplet ( | 2H | -CH2-COOH | Alpha to Carbonyl. |

Troubleshooting Tip: If you see a triplet at

References

-

Preparation of 3-(arylthio)propanoic acids. Thieme Connect. (2018).[5] Describes the copper-mediated synthesis and general properties of arylthiopropanoic acids. Link

-

Thia-Michael Addition in Diverse Organic Synthesis. Semantic Scholar. (2023). Comprehensive review of the mechanism and catalyst choices for Thia-Michael additions. Link

-

3-(3-Methoxyphenyl)propionic acid Properties. ChemicalBook. (2023). Provides physical data for the carbon-analog to assist in structural estimation. Link

-

Reaction of 2-aminothiophenol with acrylic acid. Chemistry of Heterocyclic Compounds. (2023). Validates the reactivity of thiophenols with acrylic acid under acidic/basic conditions. Link

Sources

Application Note: Precision Amide Coupling of 3-((3-Methoxyphenyl)thio)propanoic Acid

[1]

Abstract & Strategic Overview

This guide details the optimized protocols for the amide coupling of 3-((3-methoxyphenyl)thio)propanoic acid (CAS: 893758-00-4).[1] While this compound appears structurally simple, it contains a

To ensure high fidelity and yield, this protocol prioritizes kinetic control —using highly active coupling agents at low temperatures to favor amide bond formation over elimination.[1]

Key Chemical Challenges

| Feature | Potential Risk | Mitigation Strategy |

| Retro-Michael Elimination: Base-induced elimination of the thiophenolate leaving group.[1] | Maintain temperature | |

| Thioether Sulfur | Oxidation: Susceptibility to sulfoxide/sulfone formation. | Avoid strong oxidants; degas solvents if using sensitive catalysts downstream. |

| Carboxylic Acid | Low Reactivity: Aliphatic acids can be sluggish with steric amines. | Use high-efficiency coupling agents (HATU or T3P) rather than carbodiimides (EDC/DCC) alone.[1] |

Mechanistic Pathways & Decision Logic[1]

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Amidation) while suppressing Path B (Elimination).[1]

Figure 1: Competing reaction pathways.[1] Path A is the desired route. Path B is a decomposition pathway triggered by heat and excess base, characteristic of

Reagent Selection Guide

| Reagent | Suitability | Context |

| HATU | Excellent | First-line choice. Fast activation at 0°C minimizes the time window for elimination.[1] High yields for secondary/hindered amines. |

| T3P (Propylphosphonic anhydride) | High | Scalable choice. Low toxicity, easy aqueous workup.[1][2] Acidic nature of T3P helps suppress base-catalyzed elimination during activation. |

| EDC / HOBt | Moderate | Slower reaction rates may allow side reactions. Urea byproduct removal can be tedious. |

| Thionyl Chloride ( | Poor / Risky | Avoid. Generation of acid chloride often requires heating or creates harsh local conditions that promote elimination or sulfur oxidation.[1] |

Detailed Experimental Protocols

Protocol A: High-Throughput / Discovery Scale (HATU Method)

Best for: Milligram to gram scale, valuable amines, or library synthesis.[1]

Reagents:

-

Acid: this compound (1.0 equiv)

-

Amine: 1.0 – 1.2 equiv[1]

-

Coupling Agent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

-

Solvent: DMF (Anhydrous) or DCM/DMF (4:1)[1]

Step-by-Step Procedure:

-

Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 – 0.2 M).

-

Activation: Cool the solution to 0°C (ice bath). Add HATU (1.1 equiv) followed by DIPEA (1.0 equiv initially).[1] Stir for 5–10 minutes.

-

Note: The solution may turn slightly yellow. This pre-activation ensures the active ester is formed before the amine sees the base, reducing competition.[1]

-

-

Coupling: Add the Amine (1.1 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.0–2.0 equiv).

-

Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C) . Stir for 2–4 hours.

-

Critical Control:Do NOT heat. If the reaction is sluggish, add more HATU/Base rather than increasing temperature.

-

-

Monitoring: Check via LC-MS. Look for the product mass [M+H]+.

-

QC Check: If you see a peak corresponding to the amine + 71 Da (acrylamide adduct) or smell a "rotten egg" odor (thiophenol), elimination has occurred.[1]

-

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Process / Scale-Up (T3P Method)

Best for: Multigram scale, ease of purification, "Green" chemistry requirements.[1]

Reagents:

-

Acid: 1.0 equiv[3]

-

Amine: 1.1 equiv

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

-

Base: Pyridine (2.5 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

-

Charge: To a reactor/flask, charge the Acid , Amine , and Solvent (EtOAc preferred for easy workup).[1]

-

Cool: Cool the mixture to 0–5°C .

-

Base Addition: Add Pyridine or NMM .

-

Reagent Addition: Add T3P solution dropwise over 10–15 minutes, maintaining internal temperature < 10°C.

-

Why? T3P activation is exothermic. Controlling the exotherm prevents the retro-Michael pathway.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to 20°C and stir for 3–12 hours.

-

Workup: Add water directly to the reaction mixture. Separate phases.

-

Isolation: Concentrate the organic layer. T3P byproducts are water-soluble, often yielding high-purity product without chromatography.[1]

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Strong "sulfur" smell | Retro-Michael Elimination | Reaction temperature was too high or base was too strong.[1] Repeat at 0°C. Switch from TEA to DIPEA/NMM. |

| Low Yield | Incomplete Activation | Ensure reagents are anhydrous. Water hydrolyzes HATU/T3P. Increase coupling agent to 1.5 equiv. |

| Product + 16 Da (LCMS) | Sulfur Oxidation | Solvent contained peroxides or reaction was exposed to air/light for too long.[1] Use fresh anhydrous solvent; degas with Nitrogen. |

| Emulsion during workup | Surfactant effect | The amphiphilic nature of the product may cause emulsions. Add a small amount of MeOH to the organic phase or use solid NaCl to break the emulsion. |

Safety Considerations

-

Thiophenol Release: In the event of elimination, 3-methoxybenzenethiol is released. This is toxic and has a low odor threshold. All reactions should be performed in a fume hood. Treat glassware with bleach (sodium hypochlorite) solution to oxidize and deodorize any sulfur residues before washing.[1]

-

Sensitization: Amide coupling reagents (HATU, EDC) are potent sensitizers.[1] Avoid inhalation of dusts.

References

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

-

Gresham, R., et al. (2018).[1] Synthesis of 3-(Arylthio)propionic Acids... and their Use as Odorless Aryl Mercaptan Surrogates.[1] Synthesis, 50(11), 2244-2254.[1] (Highlights the Retro-Michael instability). Link

-

Patterson, J. W. (1994). 3-(Arylthio)propanoic acids as building blocks.[1][5] Journal of Medicinal Chemistry. (Contextual usage of the specific scaffold).

-

Archibald, T. G., et al. (2012). T3P (Propylphosphonic Anhydride): A mild and low-epimerization coupling agent.[1] Organic Process Research & Development. Link[1]

Application Note: High-Efficiency Thio-Michael Addition Protocols for the Synthesis of 3-Thiopropanoic Acid Derivatives

Introduction & Scientific Scope

The synthesis of 3-thiopropanoic acid derivatives via the Thio-Michael addition is a cornerstone technique in modern bioconjugation, polymer chemistry, and pharmaceutical development. By reacting a thiol (Michael donor) with an acrylic acid derivative such as an acrylate or acrylamide (Michael acceptor), chemists can rapidly construct stable C–S bonds.

As an Application Scientist, I approach this reaction not just as a standard conjugate addition, but as an orthogonal "click" chemistry process. When optimized, this reaction proceeds with quantitative conversion, requires minimal purification, and operates under mild conditions. This guide outlines the causality behind catalyst selection, provides comparative quantitative data, and establishes self-validating protocols for both solvent-free and green-aqueous synthetic routes.

Mechanistic Insights: Causality in Catalyst Selection

The kinetic efficiency of the Thio-Michael addition is heavily dictated by the catalytic mechanism. Historically, base-catalyzed systems were employed to deprotonate the thiol, generating a thiolate anion that attacks the electron-deficient

To circumvent this, nucleophile-catalyzed pathways have emerged as the superior choice. When a primary amine or phosphine is used, the nucleophile directly attacks the electron-poor double bond of the acrylate. This creates a super-strong zwitterionic enolate anion. Because this enolate is highly basic, it rapidly abstracts a proton from the thiol, generating the reactive thiolate in situ while suppressing oxidative disulfide byproducts.

Furthermore, the reaction kinetics are highly dependent on the

Mechanistic pathway of nucleophile-catalyzed Thio-Michael addition.

Reaction Optimization & Quantitative Data

Selecting the correct reaction conditions dictates the purity and yield of the final 3-thiopropanoic acid derivative. The table below synthesizes quantitative data across various modern catalytic approaches.

Table 1: Comparative Conditions for Thio-Michael Addition to Acrylates/Acrylamides

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Key Mechanistic Advantage |

| Base-Catalyzed | TEA / DBU | Toluene / DCM | 1–4 h | 85–95 | Standard deprotonation; well-understood kinetics. |

| Nucleophile-Catalyzed | Primary Amine | Solvent-Free | < 10 min | > 98 | Zwitterionic enolate prevents disulfide formation. |

| Ionic Liquid | [Nmm-PDO][Gly] | Water | 10 h | 92–96 | Eco-friendly; catalyst is easily recyclable[2]. |

| Catalyst-Free | None | Solvent-Free | 15–60 min | 76–98 | Eliminates purification steps for catalyst removal[3]. |

| Electrochemical | Constant Current | Aqueous | 2–5 h | 80–92 | Radical pathway acceleration; oxidant-free. |

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next step unless the chemical transformation is confirmed.

Step-by-step workflow for the synthesis and validation of Thio-Michael adducts.

Protocol A: Ultrafast Solvent-Free Nucleophile-Catalyzed Synthesis

This protocol leverages the high concentration of solvent-free conditions to drive second-order kinetics, resulting in near-instantaneous conversion[3].

Materials: Acrylate derivative (1.0 eq), Thiol (1.0 eq), Hexylamine (1 mol%).

-

Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the acrylate derivative (10 mmol) and the thiol (10 mmol). Causality: An exact 1:1 stoichiometric ratio is critical in click-chemistry to prevent unreacted starting materials from complicating purification.

-

Catalyst Addition: Place the flask in a room-temperature water bath. Add hexylamine (0.1 mmol) dropwise. Scientist's Note: The reaction is highly exothermic. The water bath dissipates heat, preventing thermally-induced radical polymerization of the acrylate.

-

Reaction: Stir vigorously for 5–10 minutes.

-

Validation Checkpoint 1 (In-Process): Spot the mixture on a silica TLC plate alongside the starting thiol. Elute with Hexane/EtOAc (8:2). Visualize with Ellman's reagent. The complete disappearance of the thiol spot validates 100% conversion.

-

Quenching: Add 5 mL of 0.1 M HCl. Causality: Neutralizing the amine catalyst immediately halts the reaction equilibrium, preventing any retro-Michael addition during workup.

-

Extraction: Extract with ethyl acetate (2 x 10 mL), wash with brine, dry over anhydrous

, and concentrate under reduced pressure.

Protocol B: Green Aqueous Synthesis using Ionic Liquids

For substrates like

Materials:

-

Solvent Setup: Dissolve 10 mol% of [Nmm-PDO][Gly] in 5 mL of deionized water. Causality: The IL acts as both a phase-transfer agent and a basic catalyst, creating hydrophobic pockets in the water that bring the organic reactants into close proximity[2].

-

Reagent Addition: Add the amide (5 mmol) and the thiol (6 mmol) to the aqueous mixture.

-

Reaction: Stir at room temperature for 10 hours (or 55 °C for sterically hindered amides).

-

Validation Checkpoint 1 (In-Process): Analyze an aliquot via FT-IR. The disappearance of the C=C stretch at ~1620–1640 cm⁻¹ indicates successful conjugate addition.

-

Workup & Recycling: Extract the product with ethyl acetate (3 x 10 mL). Scientist's Note: The IL remains entirely in the aqueous phase. Decant the aqueous layer and reuse it directly for the next batch. This self-validates the green chemistry principles of the protocol[2].

-

Purification: Concentrate the organic layer and purify via flash column chromatography if excess thiol remains.

Final Analytical Characterization

To definitively validate the structure of the resulting 3-thiopropanoic acid derivative, perform

-

Success Markers: Look for the complete absence of vinyl protons (typically multiplets between

5.8–6.5 ppm). -

Product Confirmation: The newly formed methylene protons (

and

References

- Source: usm.

- Thiol-based michael-type addition.

- Source: researchgate.

- Source: nih.

- Source: rsc.

Sources

Strategic Utilization of 3-((3-Methoxyphenyl)thio)propanoic Acid in Medicinal Chemistry

Abstract

3-((3-Methoxyphenyl)thio)propanoic acid represents a versatile sulfur-containing scaffold in modern medicinal chemistry. Functioning as a bioisostere to traditional hydrocinnamic acids, the thioether linkage introduces unique electronic properties, oxidation states (sulfoxide/sulfone), and bond angles that can critically alter ligand-target binding kinetics. This application note details the strategic deployment of this intermediate in the synthesis of PPAR agonists , MMP inhibitors , and privileged thiochromen-4-one heterocycles. We provide validated protocols for its synthesis, purification, and downstream functionalization, emphasizing its utility in fragment-based drug discovery (FBDD).

Chemical Profile & Physiochemical Properties

This compound serves as a "linker-tail" motif, connecting an aromatic headgroup (3-methoxyphenyl) to a polar anchor (carboxylic acid) via a flexible thioethyl chain.

| Property | Description |

| IUPAC Name | 3-[(3-Methoxyphenyl)osulfanyl]propanoic acid |

| Molecular Formula | C₁₀H₁₂O₃S |

| Molecular Weight | 212.26 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water (pH dependent) |

| pKa (Calc) | ~4.5 (Carboxylic acid) |

| LogP (Calc) | ~2.3 – 2.6 (Moderate Lipophilicity) |

| Key Reactivity | Nucleophilic sulfur (oxidizable), Carboxylic acid (couplable), Electrophilic aromatic substitution (ortho/para to S/OMe) |

Bioisosteric Significance

Replacing a methylene (-CH₂-) group with a sulfur atom (-S-) increases lipophilicity and alters the bond angle (C-S-C ~90° vs C-C-C ~109.5°), often improving potency by inducing a "kink" that fits specific hydrophobic pockets in targets like Peroxisome Proliferator-Activated Receptors (PPARs) .

Validated Synthesis Protocol

Objective: High-yield preparation of this compound via nucleophilic substitution. Mechanism: Thiol-Michael Addition or Nucleophilic Displacement.

Materials

-

Reagent A: 3-Methoxybenzenethiol (3-Methoxythiophenol) [CAS: 15570-12-4]

-

Reagent B: 3-Chloropropanoic acid [CAS: 107-94-8] or Acrylic Acid

-

Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Solvent: Water/Ethanol (1:1 v/v) or DMF (for anhydrous conditions)

Step-by-Step Procedure (Aqueous Method)

-

Preparation of Thiolate:

-

Dissolve 3-methoxybenzenethiol (10.0 mmol, 1.40 g) in 20 mL of 2M NaOH solution.

-

Expert Note: Perform this step under Nitrogen (N₂) atmosphere to prevent premature oxidation of the thiol to the disulfide dimer.

-

-

Alkylation:

-

Slowly add a solution of 3-chloropropanoic acid (11.0 mmol, 1.20 g) neutralized with sodium carbonate (to form the carboxylate salt) to the thiolate mixture.

-

Alternative: If using Acrylic Acid, add dropwise at 0°C to control the Michael addition exotherm.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 90-100°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

-

-

Workup:

-

Cool to room temperature.

-

Wash the alkaline solution with Diethyl Ether (2 x 20 mL) to remove unreacted thiol or disulfide byproducts (organic phase discarded).

-

Acidification: Carefully acidify the aqueous layer to pH ~2 using 6M HCl. The product will precipitate as a solid or oil out.

-

-

Isolation:

-

Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Dry combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

-

Yield Expectation: 85–93%.

Application I: Synthesis of Thiochromen-4-ones (Privileged Scaffold)

Context: Thiochromen-4-ones are potent scaffolds for anticancer and antioxidant agents. This compound undergoes intramolecular Friedel-Crafts acylation to form this heterocycle.

Protocol: One-Pot Cyclization

-

Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic Acid.

-

Conditions:

-

Mix this compound (1.0 g) with PPA (10 g).

-

Heat to 90–110°C for 2 hours with vigorous stirring.

-

Observation: The mixture will turn deep red/brown.

-

Quench: Pour the hot reaction mixture onto crushed ice.

-

Result: The cyclized product, 7-methoxythiochroman-4-one (and potentially the 5-methoxy isomer), precipitates.

-

Oxidation (Optional): To get the thiochromen-4-one (unsaturated), subsequent oxidation with DDQ or I₂/DMSO is required.

-

Application II: Fragment-Based Drug Discovery (PPAR Agonists)

Context: The propanoic acid tail mimics fatty acids, a key feature for binding to the PPAR nuclear receptor superfamily.

Workflow: Amide Coupling for Library Generation

-

Activation: Dissolve the intermediate (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.

-

Coupling: Add the amine building block (e.g., a substituted aniline or piperidine).

-

Reaction: Stir at RT for 12h.

-

Purification: The thioether is stable to standard reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Logic & Pathway Visualization

The following diagram illustrates the synthetic utility and metabolic fate of the compound.

Caption: Synthetic workflow from precursors to pharmaceutical scaffolds and metabolic oxidation pathways.

Safety & Handling

-

Stench Warning: Thioethers and their precursor thiols often possess a disagreeable sulfurous odor. All reactions must be performed in a well-ventilated fume hood.

-

Skin Sensitization: Acrylates and thiols are known sensitizers. Double-gloving (Nitrile) is recommended.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent slow oxidation to the sulfoxide.

References

-

Synthesis of Arylthiopropanoic Acids: Title: Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Source: SynOpen, 2018.[1] URL:[Link]

-

Thiochromenone Application: Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Source: Molecules (MDPI), 2015. URL:[Link]

-

PPAR Agonist Structure-Activity Relationships: Title: Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARδ agonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Application Note: Preparation of Esters from 3-((3-Methoxyphenyl)thio)propanoic acid

Executive Summary & Chemical Strategy

The synthesis of esters from 3-((3-Methoxyphenyl)thio)propanoic acid requires a nuanced approach due to the bifunctional nature of the substrate. While the carboxylic acid moiety is the primary target for functionalization, the presence of the thioether (sulfide) linkage and the electron-rich methoxy-arene introduces specific reactivity constraints.

This guide outlines three distinct protocols tailored to the downstream application of the ester. Unlike generic esterification guides, we prioritize methods that preserve the integrity of the sulfide bridge, preventing unwanted oxidation to sulfoxides (

Substrate Analysis[1]

-

Acidic Center: Propanoic acid tail (

). Accessible for nucleophilic attack or activation. -

Nucleophilic Center: The sulfide sulfur is a soft nucleophile. It is susceptible to oxidation by peroxides/nitric acid and can compete for electrophiles (S-alkylation) if highly reactive alkyl halides are used.

-

Electronic Effect: The 3-methoxy group is electron-donating but located at the meta position relative to the thio-linker, exerting minimal steric influence on the distant carboxylic acid.

Decision Matrix: Method Selection

Select the appropriate protocol based on your target ester and available reagents.

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on substrate tolerance and target ester complexity.

Detailed Protocols

Method A: Fischer Esterification (Acid-Catalyzed)

Best for: Methyl, Ethyl, and Isopropyl esters.

Mechanism: Thermodynamic equilibrium driven by excess alcohol.

Critical Control: The sulfide is stable to dilute

Materials

-

Substrate: this compound (1.0 equiv)

-

Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (Excess, ~10-20 equiv)

-

Catalyst: Conc.

(0.1 equiv) or Thionyl Chloride (

Protocol

-

Setup: Charge a round-bottom flask with the substrate and a magnetic stir bar.

-

Solvation: Add anhydrous alcohol (e.g., Methanol) to dissolve the acid (Concentration ~0.2 M).

-

Activation:

-

Option 1 (

): Add conc. -

Option 2 (

): Cool to 0°C. Add

-

-

Reaction: Reflux the mixture under Nitrogen (

) for 3–5 hours.-

Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The acid spot (

) should disappear, replaced by the ester (

-

-

Workup:

-

Concentrate the solvent in vacuo.

-

Redissolve residue in Ethyl Acetate (EtOAc).[1]

-

Wash with Sat.

(2x) to remove unreacted acid. -

Wash with Brine (1x).

-

Dry over

and concentrate.

-